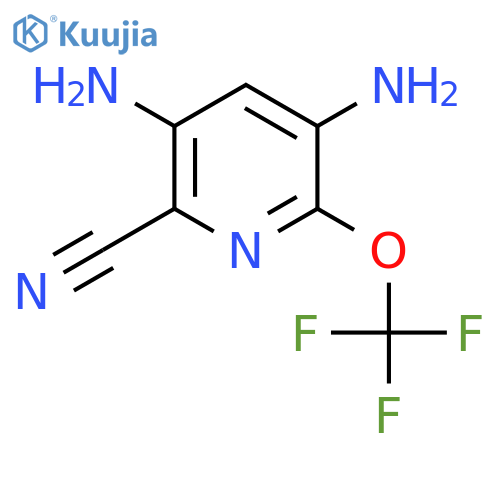Cas no 1803635-64-4 (2-Cyano-3,5-diamino-6-(trifluoromethoxy)pyridine)

2-Cyano-3,5-diamino-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-3,5-diamino-6-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H5F3N4O/c8-7(9,10)15-6-4(13)1-3(12)5(2-11)14-6/h1H,12-13H2
- InChIKey: MPXCKWLGRLIHNV-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(=CC(=C(C#N)N=1)N)N)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 273
- トポロジー分子極性表面積: 98
- 疎水性パラメータ計算基準値(XlogP): 1.6
2-Cyano-3,5-diamino-6-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026003107-1g |
2-Cyano-3,5-diamino-6-(trifluoromethoxy)pyridine |
1803635-64-4 | 97% | 1g |
$1,831.20 | 2022-04-02 | |
| Alichem | A026003107-500mg |
2-Cyano-3,5-diamino-6-(trifluoromethoxy)pyridine |
1803635-64-4 | 97% | 500mg |
$1,038.80 | 2022-04-02 | |
| Alichem | A026003107-250mg |
2-Cyano-3,5-diamino-6-(trifluoromethoxy)pyridine |
1803635-64-4 | 97% | 250mg |
$720.80 | 2022-04-02 |
2-Cyano-3,5-diamino-6-(trifluoromethoxy)pyridine 関連文献
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
2-Cyano-3,5-diamino-6-(trifluoromethoxy)pyridineに関する追加情報
2-Cyano-3,5-diamino-6-(trifluoromethoxy)pyridine (CAS No. 1803635-64-4): A Comprehensive Overview of Its Properties and Applications
The compound 2-Cyano-3,5-diamino-6-(trifluoromethoxy)pyridine (CAS No. 1803635-64-4) is a highly specialized pyridine derivative that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. Its unique molecular structure, featuring a cyano group, diamino substitution, and a trifluoromethoxy moiety, makes it a versatile intermediate for synthesizing complex molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery and crop protection.
One of the most frequently searched questions related to 2-Cyano-3,5-diamino-6-(trifluoromethoxy)pyridine is its synthetic route and reactivity. The compound is typically synthesized through multi-step organic reactions, including nucleophilic substitution and cyanation. Its trifluoromethoxy group enhances its lipophilicity, which is a critical factor in bioavailability optimization for pharmaceutical candidates. This property aligns with the growing demand for fluorinated compounds in modern medicine, as they often exhibit improved metabolic stability and membrane permeability.
In the context of sustainable chemistry, 2-Cyano-3,5-diamino-6-(trifluoromethoxy)pyridine has been explored as a building block for green agrochemicals. With the global push toward environmentally friendly pesticides, this compound's selective toxicity and low environmental persistence make it a promising candidate. Recent studies have highlighted its potential in designing next-generation fungicides, addressing the urgent need for solutions against resistant plant pathogens—a hot topic in agricultural forums and scientific literature.
The spectroscopic characterization of CAS No. 1803635-64-4 reveals distinct NMR peaks and mass spectral patterns, which are crucial for quality control in industrial production. Analytical chemists often search for detailed HPLC methods and chromatographic conditions to purify this compound, reflecting the broader trend of process optimization in fine chemical manufacturing. Its thermal stability and solubility profile are also key parameters for formulators working on drug delivery systems or crop spray formulations.
From a patent landscape perspective, 2-Cyano-3,5-diamino-6-(trifluoromethoxy)pyridine appears in several intellectual property filings related to heterocyclic chemistry. This aligns with the surge in searches for novel chemical entities with IP protection potential. The compound's structural novelty and functional group diversity make it attractive for medicinal chemistry projects aiming to circumvent existing patents while maintaining bioactivity—a strategy frequently discussed in pharma R&D circles.
Ongoing research into structure-activity relationships (SAR) of pyridine-based compounds has identified 1803635-64-4 as a valuable scaffold for kinase inhibitor design. This connects with the booming interest in targeted cancer therapies, where users frequently search for small molecule modulators of specific enzymatic pathways. The compound's hydrogen bonding capacity (from amino groups) and electron-withdrawing character (from cyano and trifluoromethoxy groups) create unique opportunities for molecular docking studies—a technique dominating recent computational chemistry publications.
In material science applications, the π-deficient nature of 2-Cyano-3,5-diamino-6-(trifluoromethoxy)pyridine has sparked investigations into its use as a ligand precursor for coordination polymers. This intersects with the rising popularity of metal-organic frameworks (MOFs) in gas storage and separation technologies—a trending topic in nanomaterials research. The compound's ability to form chelate complexes through its multiple nitrogen sites makes it particularly interesting for designing functional materials with tunable properties.
1803635-64-4 (2-Cyano-3,5-diamino-6-(trifluoromethoxy)pyridine) 関連製品
- 161187-57-1(α-Glucosidase-IN-23)
- 1805410-68-7(2-Bromo-5-(difluoromethyl)-3-fluoropyridine-4-sulfonyl chloride)
- 1019767-63-5(4-(benzyloxy)-3-bromopyridine)
- 1806016-03-4(3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)
- 67738-67-4(3aa,4a(E),5b,6aa-4-4-(3-Chlorophenoxy)-3-oxo-1-butenylhexahydro-5-hydroxy-2H-cyclopentabfuran-2-one)
- 1542273-70-0(1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol)
- 949922-52-5(2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride)
- 1185132-00-6(4-methoxy-3-[(1H-1,2,4-triazol-1-yl)methyl]benzaldehyde hydrochloride)
- 1864884-50-3(1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride)
- 2137101-27-8(4-methyl-1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine)




